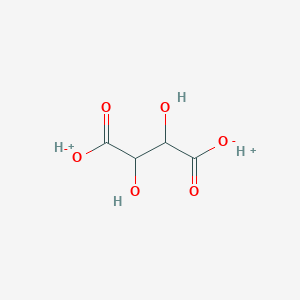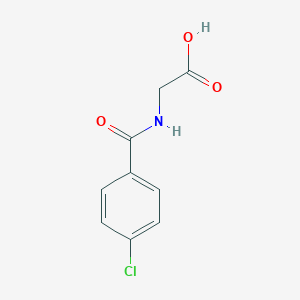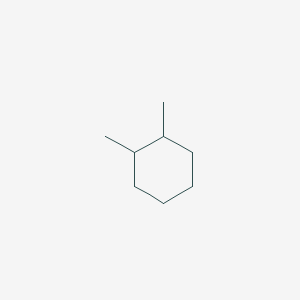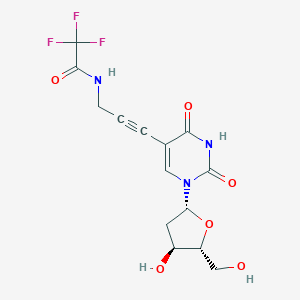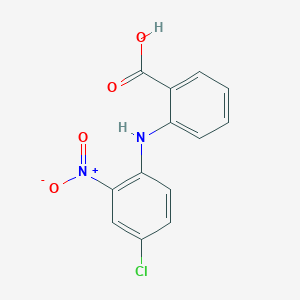
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
Descripción general
Descripción
“2-((4-Chloro-2-nitrophenyl)amino)benzoic acid” is a diazepinomicin derivative with potential anticancer activity . It is also an impurity in the synthesis of Clozapine, an antipsychotic . This compound is used in neurology research, specifically in the areas of pain and inflammation .
Synthesis Analysis
The synthesis of “2-((4-Chloro-2-nitrophenyl)amino)benzoic acid” involves a flow synthesis . It is also mentioned that this compound is an impurity in the synthesis of Clozapine .Molecular Structure Analysis
The molecular formula of “2-((4-Chloro-2-nitrophenyl)amino)benzoic acid” is C13H9ClN2O4 . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis
The compound is involved in the synthesis of Clozapine . More details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of “2-((4-Chloro-2-nitrophenyl)amino)benzoic acid” is 292.67 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound’s Rotatable Bond Count is 3 .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound is a derivative of diazepinomicin, which has potential anticancer activity . Diazepinomicin is a bis-benzoxazole derivative that has shown promising results in inhibiting the growth of various cancer cell lines. The presence of the 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid moiety could contribute to the anticancer properties of the compound.
Synthesis of Clozapine
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is also an impurity in the synthesis of Clozapine , an antipsychotic medication used to treat schizophrenia. The compound’s structure suggests it could be a byproduct or intermediate in the synthesis process.
Neurotransmission Research
The compound is used in neurotransmission research . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by neurons and bind to and activate the receptors of other neurons.
Nociception Research
Nociception, the sensory nervous system’s response to harmful or potentially harmful stimuli, is another area of research where this compound is used . It could be used to study pain perception and response.
Research in Neurodegenerative Disorders
This compound is used in research related to various neurodegenerative disorders such as Alzheimer’s, Parkinson’s, and Huntington’s diseases . These disorders are characterized by the progressive loss of structure or function of neurons, including death of neurons.
Research in Mental Health Disorders
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is used in research related to mental health disorders such as depression, schizophrenia, addiction, stress, and anxiety . The compound could be used to study the biochemical mechanisms underlying these disorders.
Pain and Inflammation Research
The compound is also used in research related to pain and inflammation . It could be used to study the body’s response to injury and the associated pain pathways.
Dopamine Receptors Research
This compound is used in research related to dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a derivative of diazepinomicin, which has potential anticancer activity . It’s also an impurity in the synthesis of Clozapine, an antipsychotic .
Mode of Action
As a derivative of diazepinomicin, it may share similar mechanisms, potentially interacting with DNA or proteins to exert its anticancer effects
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Its solubility in DMSO and methanol suggests it may be absorbed in the body when administered orally
Result of Action
As a potential anticancer agent, it may induce cell death or inhibit cell proliferation in cancer cells .
Propiedades
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIOGPNJFKJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476386 | |
| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | |
CAS RN |
60091-87-4 | |
| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
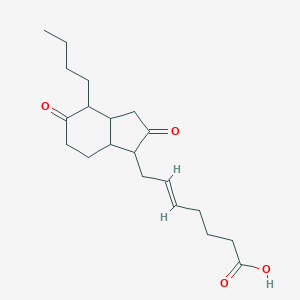

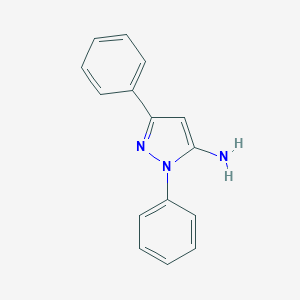
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)





